N-heptyl-4-methoxybenzenesulfonamide
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Overview
Description
N-heptyl-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C14H23NO3S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a heptyl chain and a methoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that sulfonamides, a group of compounds to which this molecule belongs, often exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Biochemical Pathways
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that this compound may interfere with bacterial growth and reproduction by inhibiting the synthesis of folic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-heptyl-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with heptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Methoxybenzenesulfonyl chloride+Heptylamine→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N-heptyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The heptyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzenesulfonamide derivatives.
Reduction: Formation of N-heptylaniline derivatives.
Substitution: Formation of various N-alkyl or N-aryl-4-methoxybenzenesulfonamide derivatives.
Scientific Research Applications
N-heptyl-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonamide: Lacks the heptyl chain, making it less lipophilic.
N-heptylbenzenesulfonamide: Lacks the methoxy group, affecting its reactivity and biological activity.
N-ethyl-4-methoxybenzenesulfonamide: Has a shorter alkyl chain, affecting its solubility and membrane permeability.
Uniqueness
N-heptyl-4-methoxybenzenesulfonamide is unique due to the presence of both the heptyl chain and the methoxy group. This combination enhances its lipophilicity and reactivity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-heptyl-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-3-4-5-6-7-12-15-19(16,17)14-10-8-13(18-2)9-11-14/h8-11,15H,3-7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKPASPTOKZCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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